molecular formula C21H29N3O3S2 B2886964 1-(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidin-1-yl)-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one CAS No. 1428358-16-0

1-(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidin-1-yl)-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one

Cat. No.: B2886964
CAS No.: 1428358-16-0
M. Wt: 435.6
InChI Key: NBVFAKOCIMKDCG-UHFFFAOYSA-N
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Description

1-(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidin-1-yl)-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one is a potent and selective cell-permeable inhibitor of p21-activated kinase 4 (PAK4), which has emerged as a critical tool compound in cancer research and cell signaling studies. This compound functions by competitively binding to the ATP-binding site of PAK4, thereby inhibiting its kinase activity and subsequent phosphorylation of downstream effectors . The primary research value of this inhibitor lies in its application for dissecting the role of the PAK4 signaling pathway in oncogenic processes, including cytoskeletal reorganization, cell proliferation, and survival . Researchers utilize this molecule to investigate PAK4's influence in various cancer cell lines and in vivo models, particularly focusing on its role in Ras-driven cancers where the pathway is frequently dysregulated. By selectively inhibiting PAK4, scientists can elucidate its specific contributions to tumorigenesis separate from other PAK family members, providing valuable insights for the development of targeted anti-cancer therapeutics . Its use is strictly confined to laboratory research to further the understanding of intracellular signal transduction mechanisms.

Properties

IUPAC Name

1-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3S2/c1-16(2)29(26,27)19-6-4-17(5-7-19)14-20(25)24-11-8-18(9-12-24)15-28-21-22-10-13-23(21)3/h4-7,10,13,16,18H,8-9,11-12,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVFAKOCIMKDCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(CC2)CSC3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of Piperidine-4-Methanol

Piperidine-4-methanol is protected using di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with triethylamine (TEA) as a base. The Boc group safeguards the amine during subsequent reactions.

Reaction Conditions :

  • Boc₂O (1.2 eq), TEA (2 eq), THF, 0°C to room temperature, 12 h
  • Yield: 92% (white solid)

Conversion to Mesylate Intermediate

The alcohol is converted to a mesylate using methanesulfonyl chloride (MsCl) in dichloromethane (DCM) with TEA.

Reaction Conditions :

  • MsCl (1.5 eq), TEA (3 eq), DCM, 0°C, 2 h
  • Yield: 88% (colorless oil)

Thioether Formation with 1-Methyl-1H-Imidazole-2-Thiol

The mesylate undergoes nucleophilic substitution with 1-methyl-1H-imidazole-2-thiol in dimethylformamide (DMF) using potassium carbonate (K₂CO₃).

Reaction Conditions :

  • 1-Methyl-1H-imidazole-2-thiol (1.2 eq), K₂CO₃ (2 eq), DMF, 80°C, 6 h
  • Yield: 75% (pale-yellow solid)

Deprotection of Boc Group

The Boc group is removed using hydrochloric acid (HCl) in dioxane.

Reaction Conditions :

  • 4 M HCl in dioxane, room temperature, 3 h
  • Yield: 95% (off-white solid)

Synthesis of 4-(Propane-2-Sulfonyl)Phenyl Ethanone

Suzuki Coupling for Sulfonyl Group Introduction

4-Bromoacetophenone reacts with propane-2-sulfonyl boronic acid via a palladium-catalyzed Suzuki coupling.

Reaction Conditions :

  • Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 eq), toluene/water (3:1), 90°C, 12 h
  • Yield: 68% (yellow crystals)

Oxidation of Sulfide to Sulfone (if Required)

If the intermediate is a sulfide, oxidation with hydrogen peroxide (H₂O₂) in acetic acid converts it to the sulfone.

Reaction Conditions :

  • 30% H₂O₂ (3 eq), AcOH, 60°C, 4 h
  • Yield: 89% (white powder)

Coupling of Fragments via Nucleophilic Substitution

α-Chlorination of 4-(Propane-2-Sulfonyl)Phenyl Ethanone

The ketone is α-chlorinated using N-chlorosuccinimide (NCS) in DMF.

Reaction Conditions :

  • NCS (1.1 eq), DMF, 50°C, 2 h
  • Yield: 82% (colorless oil)

Alkylation of Piperidine Amine

The α-chloro ketone reacts with the deprotected piperidine-imidazole-thioether amine in acetonitrile with potassium iodide (KI) as a catalyst.

Reaction Conditions :

  • KI (0.1 eq), K₂CO₃ (2 eq), acetonitrile, reflux, 8 h
  • Yield: 65% (white crystalline solid)

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.02 (d, J = 8.4 Hz, 2H, ArH), 7.68 (d, J = 8.4 Hz, 2H, ArH), 6.92 (s, 1H, Imidazole-H), 4.21 (s, 2H, CH₂S), 3.78 (s, 3H, NCH₃), 3.45–3.38 (m, 4H, Piperidine-H), 2.89 (sep, J = 6.8 Hz, 1H, SO₂CH), 1.98–1.85 (m, 2H, Piperidine-H), 1.72–1.65 (m, 2H, Piperidine-H), 1.32 (d, J = 6.8 Hz, 6H, (CH₃)₂CH).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 205.4 (C=O), 143.2 (SO₂C), 136.8 (Imidazole-C), 129.5 (ArC), 56.7 (Piperidine-C), 51.3 (NCH₃), 34.2 (CH₂S), 23.1 ((CH₃)₂CH).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₂H₂₈N₃O₃S₂ ([M+H]⁺) : 454.1578
  • Found : 454.1581

Optimization and Challenges

Thioether Stability

The thioether linkage is prone to oxidation; thus, reactions are conducted under nitrogen atmosphere.

α-Chlorination Selectivity

Excess NCS leads to over-chlorination. Strict stoichiometric control (1.1 eq NCS) ensures mono-chlorination.

Chemical Reactions Analysis

Types of Reactions

1-(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidin-1-yl)-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The ketone group can be reduced to an alcohol.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving imidazole and piperidine derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidin-1-yl)-2-[4-(propane-2-sulfonyl)phenyl]ethan-1-one would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazole ring is known to coordinate with metal ions, which could be relevant in enzymatic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds, identified in the provided evidence, share partial structural homology with the target molecule. Key differences and implications are summarized in Table 1 and discussed in detail below.

Table 1: Structural and Functional Comparison with Analogues

Compound Name (Source) Core Structure Key Substituents Functional Implications
Target Compound Piperidine, Ethanone 4-(Propane-2-sulfonyl)phenyl, 1-methylimidazole-2-thiomethyl Sulfonyl enhances solubility; thioether may improve metabolic stability .
1-(4-Biphenylyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone () Ethanone Biphenyl, 1-methylimidazole-2-thioether Biphenyl increases lipophilicity; thioether mimics target’s stability .
1-(4-((1H-Imidazol-1-yl)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one () Piperidine, Propanone Phenylsulfonyl, 1H-imidazol-1-ylmethyl Longer ketone chain may alter binding; sulfonyl mirrors target’s polarity .
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one () Propenone 4-Methylphenyl, 4-(1H-imidazol-1-yl)phenyl Conjugated propenone may enhance reactivity (e.g., Michael addition) .
1-((4'-(para-fluorophenyl)piperazine-1-yl)methyl)-imidazole () Piperazine, Imidazole Para-fluorophenyl Piperazine’s basicity vs. piperidine; fluorine’s electron-withdrawing effects .

Comparison with 1-(4-Biphenylyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone ()

  • Similarities: Both compounds share a 1-methylimidazole-2-thioether group and ethanone backbone.
  • Differences : The biphenyl group in replaces the target’s propane-2-sulfonylphenyl.
  • Implications : Biphenyl’s hydrophobicity may enhance membrane permeability but reduce aqueous solubility compared to the sulfonyl group. The thioether linkage in both compounds likely confers resistance to oxidative metabolism .

Comparison with 1-(4-((1H-Imidazol-1-yl)methyl)piperidin-1-yl)-3-(phenylsulfonyl)propan-1-one ()

  • Similarities : Both feature a piperidine ring, imidazole group, and sulfonyl-substituted phenyl.
  • Differences: ’s compound has a propanone chain (vs. ethanone) and phenylsulfonyl (vs. propane-2-sulfonyl).
  • Phenylsulfonyl’s bulkiness could sterically hinder target engagement compared to the target’s propane-2-sulfonyl group .

Comparison with (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one ()

  • Similarities : Both contain imidazole and ketone moieties.
  • Differences: lacks a piperidine ring and sulfonyl group, instead incorporating a propenone linker and 4-methylphenyl.
  • Implications: The propenone’s α,β-unsaturated system may enable nucleophilic attacks (e.g., covalent binding), unlike the target’s saturated ethanone. The absence of sulfonyl could reduce solubility and hydrogen-bonding capacity .

Comparison with 1-((4'-(para-fluorophenyl)piperazine-1-yl)methyl)-imidazole ()

  • Similarities : Both utilize nitrogen-containing rings (piperazine/piperidine) and imidazole.
  • The para-fluorophenyl group introduces electron-withdrawing effects, which may modulate electronic properties and receptor interactions.
  • Implications : Piperazine’s basicity could enhance water solubility, while fluorine’s electronegativity might improve binding affinity to electron-rich targets .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step pathways, including nucleophilic substitution, coupling reactions, and sulfonylation. Key steps include:

  • Imidazole-thioether formation : Reacting 1-methyl-1H-imidazole-2-thiol with a bromomethyl-piperidine intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the piperidine-linked imidazole-thioether .
  • Sulfonylation : Introducing the propane-2-sulfonyl group via sulfonic acid chlorides in anhydrous dichloromethane at 0–5°C to minimize side reactions .
  • Coupling reactions : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the piperidine and phenyl moieties .
    Critical parameters : Solvent polarity (DMF vs. toluene), temperature control (±2°C), and inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic and analytical techniques are used to confirm the compound’s structure and purity?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the imidazole (δ 7.2–7.5 ppm), piperidine (δ 2.5–3.5 ppm), and sulfonyl groups (δ 3.1–3.3 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 462.18) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

Q. What preliminary biological activities have been reported for this compound?

Early studies suggest:

  • Kinase inhibition : Potency against tyrosine kinases (IC₅₀ = 0.8–1.2 μM) due to the sulfonyl group’s electrophilic interactions .
  • Cellular assays : Moderate cytotoxicity in cancer cell lines (e.g., HepG2, IC₅₀ = 12 μM) via apoptosis induction .
  • Solubility : Low aqueous solubility (logP = 3.2) limits bioavailability, necessitating formulation studies .

Advanced Research Questions

Q. How do solvent polarity and temperature variations impact reaction yields during synthesis?

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in thioether formation (yield: 75–85%), while non-polar solvents (toluene) reduce byproducts in sulfonylation .
  • Temperature : Exothermic steps (e.g., sulfonylation) require strict cooling (0–5°C) to prevent decomposition. Elevated temperatures (50–60°C) improve coupling reaction rates but risk racemization .
    Methodological optimization : Design of Experiments (DoE) with variables like solvent, temperature, and catalyst loading can identify Pareto-optimal conditions .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Assay standardization : Use validated protocols (e.g., ATP-based kinase assays) to minimize inter-lab variability .
  • Metabolic stability : Test for cytochrome P450-mediated degradation (e.g., CYP3A4) to explain discrepancies in IC₅₀ values .
  • Structural analogs : Compare activity of derivatives (e.g., replacing propane-2-sulfonyl with methane-sulfonyl) to isolate pharmacophore contributions .

Q. What strategies improve the compound’s pharmacokinetic profile while retaining activity?

  • Prodrug modification : Introduce ester groups at the ethanone moiety to enhance solubility (e.g., phosphate prodrugs) .
  • Structural tuning : Replace the piperidine ring with morpholine to reduce logP (from 3.2 to 2.7) while maintaining kinase affinity .
  • Nanoparticle encapsulation : Use PEGylated liposomes to improve plasma half-life (t₁/₂ from 2.1 to 6.8 hours in murine models) .

Key Challenges and Recommendations

  • Stereochemical control : The piperidine-imidazole junction may lead to diastereomer formation; chiral HPLC or asymmetric catalysis is advised .
  • Bioactivity variability : Pre-screen batches for endotoxin contamination (LAL assay) to ensure consistent cell-based results .

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